Product packaging for N-(2-methoxybenzyl)cyclopropanamine(Cat. No.:CAS No. 625437-49-2)

N-(2-methoxybenzyl)cyclopropanamine

Cat. No.: B183657
CAS No.: 625437-49-2
M. Wt: 177.24 g/mol
InChI Key: GOOPSPCKQDXAKN-UHFFFAOYSA-N
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Description

N-(2-Methoxybenzyl)cyclopropanamine is a chemical compound with the CAS number 625437-49-2, molecular formula C11H15NO, and a molecular weight of 177.24 g/mol . It belongs to a class of compounds known as 2-phenylcyclopropylmethylamines, which have been investigated as potent and selective agonists for the serotonin 2C (5-HT2C) receptor . The 5-HT2C receptor is a G protein-coupled receptor (GPCR) recognized as a promising drug target for various central nervous system (CNS) disorders, including schizophrenia and drug addiction . Compounds based on this scaffold, including N-substituted derivatives, have been specifically designed to achieve functional selectivity (also known as biased signaling) by preferentially activating the Gq protein-mediated signaling pathway over the β-arrestin recruitment pathway . This Gq-bias is significant as it may lead to long-term efficacy with reduced side effects related to receptor desensitization . Furthermore, research in this area aims to develop agonists with high selectivity for the 5-HT2C receptor over the closely related 5-HT2B receptor, as 5-HT2B agonism is associated with serious cardiac valvulopathy . In preclinical studies, related compounds within this structural class have demonstrated significant antipsychotic drug-like activity in behavioral models, such as reducing amphetamine-induced hyperactivity . This makes this compound a compound of interest for researchers in medicinal chemistry and CNS drug discovery, particularly for those exploring functionally selective 5-HT2C receptor agonists. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO B183657 N-(2-methoxybenzyl)cyclopropanamine CAS No. 625437-49-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-13-11-5-3-2-4-9(11)8-12-10-6-7-10/h2-5,10,12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOOPSPCKQDXAKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00405970
Record name N-(2-methoxybenzyl)cyclopropanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625437-49-2
Record name N-(2-methoxybenzyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00405970
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(2-methoxyphenyl)methyl]cyclopropanamine
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Advanced Spectroscopic and Structural Elucidation of N 2 Methoxybenzyl Cyclopropanamine

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Given the absence of publicly available experimental spectra for N-(2-methoxybenzyl)cyclopropanamine, a predictive analysis based on structurally similar compounds, such as N-(2-methoxybenzyl)aniline and cyclopropylamine (B47189), allows for the assignment of expected chemical shifts. rsc.orgnih.gov

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the 2-methoxybenzyl group, the benzylic methylene (B1212753) protons, the methoxy (B1213986) protons, and the protons of the cyclopropyl (B3062369) ring. The aromatic protons would likely appear as a complex multiplet in the range of δ 6.8-7.4 ppm. The methoxy group protons are anticipated to be a sharp singlet around δ 3.8 ppm. The benzylic protons (CH₂) adjacent to the nitrogen would likely appear as a singlet or a doublet (if coupled to the NH proton) around δ 4.3 ppm. The protons on the cyclopropyl ring would exhibit complex splitting patterns in the upfield region of the spectrum, typically below δ 1.0 ppm. The proton on the nitrogen atom (NH) is expected to show a broad signal, the chemical shift of which can be variable. rsc.orgpressbooks.pub

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The aromatic carbons of the 2-methoxybenzyl group would be observed in the downfield region (δ 110-160 ppm). The carbon of the methoxy group is expected around δ 55 ppm. The benzylic carbon would likely resonate around δ 43-48 ppm. The carbons of the cyclopropyl ring are characteristically found in the upfield region of the spectrum (δ 10-30 ppm). rsc.org

Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (δ, ppm)Multiplicity
Aromatic (4H)6.8 - 7.4m
Benzylic CH₂ (2H)~4.3s
Methoxy OCH₃ (3H)~3.8s
Cyclopropyl CH (1H)0.5 - 0.9m
Cyclopropyl CH₂ (2H)0.2 - 0.6m
Amine NH (1H)Variablebr s

Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
Aromatic C (quaternary, C-O)~157
Aromatic C (quaternary, C-CH₂)~127
Aromatic CH110 - 130
Methoxy OCH₃~55
Benzylic CH₂43 - 48
Cyclopropyl CH20 - 30
Cyclopropyl CH₂10 - 20

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition and molecular formula. For this compound (C₁₁H₁₅NO), HRMS would provide a highly accurate mass measurement of the molecular ion.

The expected exact mass of the protonated molecule [M+H]⁺ can be calculated and compared to the experimental value obtained from the HRMS analysis. This comparison, typically with a mass accuracy in the parts-per-million (ppm) range, provides strong evidence for the proposed molecular formula.

Predicted HRMS Data for this compound

IonMolecular FormulaCalculated Exact Mass
[M+H]⁺C₁₁H₁₆NO⁺178.1232

In addition to the molecular ion, the mass spectrum would likely show characteristic fragmentation patterns. Cleavage of the benzylic C-N bond would be expected, leading to the formation of a stable 2-methoxybenzyl cation (m/z 121). Fragmentation of the cyclopropylamine moiety could also occur. nist.govnih.gov

X-ray Crystallography for Absolute Configuration and Conformational Analysis (where applicable for related compounds)

X-ray crystallography is the most powerful method for determining the three-dimensional structure of a crystalline compound, providing precise information about bond lengths, bond angles, and the absolute configuration of chiral centers. While no specific X-ray crystal structure of this compound is publicly available, analysis of related structures can provide insights into its likely solid-state conformation.

For instance, crystallographic studies of other N-benzyl derivatives reveal the preferred conformations of the benzyl (B1604629) group relative to the rest of the molecule. rsc.org Similarly, the geometry of the cyclopropyl ring is well-established. In the case of this compound, a key conformational feature would be the torsion angles around the C-N bond connecting the benzyl and cyclopropyl moieties.

If the compound is chiral, which it is due to the presence of a stereocenter at the point of attachment of the amino group to the cyclopropane (B1198618) ring, X-ray crystallography of a single enantiomer or a diastereomeric salt could be used to determine its absolute configuration.

Chromatographic Separation Techniques for Stereoisomer Resolution and Purification

This compound is a chiral molecule. The separation of its enantiomers is crucial for understanding their individual biological activities. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for this purpose.

The choice of the CSP is critical and is often determined empirically by screening a variety of columns. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are widely used and have proven effective for the separation of a broad range of chiral compounds, including amines. nih.govmdpi.com The separation mechanism on these phases involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and π-π interactions between the analyte and the chiral selector.

The mobile phase composition, typically a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a polar modifier (like isopropanol (B130326) or ethanol), is optimized to achieve the best resolution between the enantiomers. The development of a successful chiral separation method would involve optimizing parameters such as the choice of CSP, mobile phase composition, flow rate, and temperature. researchgate.netnih.gov

Illustrative Chiral HPLC Separation Parameters

ParameterCondition
Chiral Stationary PhaseImmobilized Polysaccharide-based (e.g., Chiralpak IA, IB, IC)
Mobile Phasen-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 254 nm

Chemical Reactivity and Transformation of N 2 Methoxybenzyl Cyclopropanamine

Nucleophilic Character of the Amine Functional Group

The nitrogen atom in N-(2-methoxybenzyl)cyclopropanamine possesses a lone pair of electrons, rendering the amine functional group nucleophilic. As a secondary amine, it is expected to readily participate in a variety of reactions with electrophilic partners. The nucleophilicity of the amine is influenced by both the adjacent cyclopropyl (B3062369) group and the 2-methoxybenzyl group. The cyclopropyl group, with its partial s-character, can be slightly electron-withdrawing, potentially modulating the nitrogen's basicity and nucleophilicity compared to a simple dialkylamine. Conversely, the benzyl (B1604629) group is generally considered to be electron-donating.

Common reactions involving the nucleophilic amine would include acylation and alkylation. For instance, reaction with acyl chlorides or anhydrides in the presence of a base would yield the corresponding N-acyl-N-(2-methoxybenzyl)cyclopropanamine. Similarly, alkylation with alkyl halides would lead to the formation of a tertiary amine. The steric bulk of the 2-methoxybenzyl and cyclopropyl groups may influence the rate of these reactions.

Table 1: Predicted Nucleophilic Reactions of this compound

Reaction TypeElectrophilePredicted Product
N-AcylationAcetyl chlorideN-acetyl-N-(2-methoxybenzyl)cyclopropanamine
N-AlkylationMethyl iodideN-methyl-N-(2-methoxybenzyl)cyclopropanamine
Michael AdditionAcrylonitrile3-((2-methoxybenzyl)(cyclopropyl)amino)propanenitrile

Electrophilic Aromatic Substitution on the Methoxybenzyl Moiety

The benzene (B151609) ring of the 2-methoxybenzyl group is susceptible to electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the two substituents on the ring: the methoxy (B1213986) group (-OCH3) and the cyclopropylaminomethyl group (-CH2NH-cyclopropyl).

The methoxy group is a powerful activating group and an ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance. The cyclopropylaminomethyl group, being an alkylamine derivative attached via a methylene (B1212753) spacer, is also an activating group and an ortho-, para-director. The activating nature of these groups suggests that electrophilic substitution on this compound will occur more readily than on benzene itself.

With both substituents directing to the ortho and para positions, the site of electrophilic attack will be determined by the interplay of their electronic and steric effects. The positions ortho and para to the strongly activating methoxy group are C3, C5 (meta to the other group), and the position para to the cyclopropylaminomethyl group is C5. The position ortho to the cyclopropylaminomethyl group is C3. Therefore, the primary sites for electrophilic attack are predicted to be the C3 and C5 positions. Steric hindrance from the bulky cyclopropylaminomethyl group might disfavor substitution at the C3 position to some extent, potentially leading to a preference for substitution at the C5 position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

Reaction TypeElectrophilePredicted Major Product(s)
NitrationHNO₃/H₂SO₄N-(2-methoxy-5-nitrobenzyl)cyclopropanamine and N-(2-methoxy-3-nitrobenzyl)cyclopropanamine
BrominationBr₂/FeBr₃N-(5-bromo-2-methoxybenzyl)cyclopropanamine and N-(3-bromo-2-methoxybenzyl)cyclopropanamine
Friedel-Crafts AcylationCH₃COCl/AlCl₃N-(5-acetyl-2-methoxybenzyl)cyclopropanamine and N-(3-acetyl-2-methoxybenzyl)cyclopropanamine

Reactivity of the Strained Cyclopropane (B1198618) Ring System

The cyclopropane ring in this compound is a strained three-membered ring, which imparts unique reactivity to the molecule. This strain can be released through ring-opening reactions, which can be initiated by various reagents and conditions. Cyclopropylamines are known to undergo ring-opening reactions, particularly when the nitrogen is part of a donor-acceptor system or under acidic or oxidative conditions.

In the presence of a strong acid, protonation of the amine nitrogen would form an ammonium (B1175870) species. Subsequent electrophilic attack on the cyclopropane ring can lead to ring opening. For instance, in superacidic conditions, protonation of the cyclopropane ring itself can occur, leading to a dicationic intermediate that can be trapped by a nucleophile.

Oxidative ring-opening is another potential transformation. Photoredox catalysis has been shown to induce the ring-opening of N-aryl cyclopropylamines to form radical cations, which can then undergo further reactions. rsc.org This suggests that under suitable photocatalytic conditions, the cyclopropane ring in this compound could be opened to generate a reactive intermediate.

Regioselective and Stereoselective Chemical Transformations

The presence of multiple reactive sites and a chiral center (if the cyclopropylamine (B47189) is enantiomerically enriched) in this compound suggests that regioselective and stereoselective transformations are possible, although specific examples for this molecule are not documented.

Regioselectivity: As discussed in section 4.2, electrophilic aromatic substitution is expected to be regioselective, favoring positions activated by both the methoxy and alkylamino groups. In ring-opening reactions, the regioselectivity would depend on the nature of the attacking species and the stability of the resulting carbocation or radical intermediates.

Stereoselectivity: If this compound is used in its enantiomerically pure form, it can serve as a chiral building block. Reactions at the nitrogen atom or the aromatic ring would likely proceed with retention of the stereochemistry at the cyclopropane ring. More complex transformations, such as those involving the formation of new stereocenters, could potentially be directed by the existing stereocenter of the cyclopropylamine moiety. For example, the diastereoselective addition of nucleophiles to a reactive intermediate derived from the molecule could be influenced by the stereochemistry of the cyclopropane ring. The development of stereoselective syntheses involving N-cyclopropylamines is an active area of research, with methods being developed for the stereoselective synthesis of highly substituted cyclopropanes. nih.govku.edunih.gov

Pharmacological and Biological Research of N 2 Methoxybenzyl Cyclopropanamine and Analogues

Enzyme Inhibition Studies and Mechanistic Investigations

Research into the enzyme inhibition properties of N-(2-methoxybenzyl)cyclopropanamine analogs has revealed a potent and selective inhibitor of monoamine oxidase (MAO), with no significant activity against Lysine-Specific Demethylase 1 (LSD1).

Lysine-Specific Demethylase 1 (LSD1) Inhibition Potency and Selectivity

Studies on cis-N-benzyl-2-methoxycyclopropylamine, a closely related analog of this compound, have demonstrated a lack of inhibitory activity towards Lysine-Specific Demethylase 1 (LSD1). nih.gov This finding is significant as both LSD1 and monoamine oxidases are FAD-dependent amine oxidases, and cross-reactivity is often a concern in drug development. The selectivity of this analog for MAO over LSD1 suggests a promising avenue for the development of specific MAO inhibitors with a reduced risk of off-target effects related to LSD1. In contrast, the parent compound, trans-2-phenylcyclopropylamine (tranylcypromine), is known to be a mechanism-based irreversible inhibitor of LSD1. nih.gov

Monoamine Oxidase (MAO-A, MAO-B) Inhibition Profiles

The analog cis-N-benzyl-2-methoxycyclopropylamine has been identified as a potent and selective inhibitor of monoamine oxidase B (MAO-B). nih.gov After a 30-minute pre-incubation period, this compound exhibits a high degree of selectivity for MAO-B over MAO-A. nih.gov For reversible inhibition, most related cis-cyclopropylamine compounds showed high IC50 values for MAO-A but demonstrated sub-micromolar values for MAO-B. nih.gov

Interactive Data Table: MAO Inhibition Profile of cis-N-benzyl-2-methoxycyclopropylamine

EnzymeIC50 (after 30 min pre-incubation)Selectivity
MAO-A170 nMMAO-B Selective
MAO-B5 nMMAO-B Selective

This data is for the analog cis-N-benzyl-2-methoxycyclopropylamine. nih.gov

Characterization of Reversible and Irreversible Enzyme Inhibition Kinetics

The inhibition of both MAO-A and MAO-B by cis-N-benzyl-2-methoxycyclopropylamine is characterized as irreversible. nih.gov Following pre-incubation of the enzyme with this cyclopropylamine (B47189) derivative, the inhibitory effect could not be reversed by dilution, indicating the formation of a stable, likely covalent, bond between the inhibitor and the enzyme. nih.gov

Discrimination Between Competitive, Non-Competitive, and Uncompetitive Inhibition Modes

While the specific mode of inhibition (competitive, non-competitive, or uncompetitive) for this compound has not been detailed in the available literature, research on other cyclopropylamine-based MAO inhibitors provides some context. For instance, 1-benzylcyclopropylamine, another analog, acts as a potent competitive reversible inhibitor of benzylamine (B48309) oxidation by MAO. nih.gov The determination of the precise inhibition mode for this compound would require dedicated kinetic studies.

Analysis of Mechanism-Based and Aggregation-Based Inhibition Phenomena

The irreversible inhibition of MAO by cis-N-benzyl-2-methoxycyclopropylamine is consistent with a mechanism-based mode of action. nih.gov This is further supported by spectral changes observed during the inactivation of MAO-A, which show a bleaching effect at 456 nm and an increased absorbance at 400 nm. nih.gov These changes are indicative of the modification of the flavin cofactor within the enzyme's active site, a hallmark of mechanism-based inhibitors. nih.gov This suggests that the enzyme processes the inhibitor, leading to the generation of a reactive species that then irreversibly binds to and inactivates the enzyme. There is no evidence from the reviewed literature to suggest that the inhibition is due to aggregation-based phenomena.

Receptor Agonism and Binding Affinity Profiling

Despite a thorough search of the available scientific literature, no specific data on the receptor agonism or binding affinity profile of this compound or its direct analogs at various neurotransmitter receptors could be located. While studies on N-(2-methoxybenzyl)-substituted phenethylamines (NBOMes) show potent interactions with serotonin (B10506) receptors, these compounds belong to a different chemical class, and their binding profiles cannot be directly extrapolated to cyclopropanamine derivatives. nih.gov Therefore, the interaction of this compound with key receptors remains an area for future investigation.

Serotonin Receptor (5-HT2A, 5-HT2B, 5-HT2C) Agonistic Activity and Functional Selectivity

The N-(2-methoxybenzyl) substitution on phenethylamine (B48288) analogues confers a dramatic increase in potency and affinity for serotonin 5-HT2 receptors, particularly the 5-HT2A subtype. nih.govresearchgate.net These compounds are recognized as ultrapotent and highly efficacious agonists at both 5-HT2A and 5-HT2C receptors, with binding affinities (Ki values) often in the low nanomolar range. researchgate.netfrontiersin.orgnih.gov

Research demonstrates that the addition of the N-(2-methoxybenzyl) group significantly enhances the binding affinity for the 5-HT2A receptor, resulting in compounds with subnanomolar affinity. nih.gov This modification leads to a remarkable selectivity for 5-HT2A receptors when compared to 5-HT1A receptors, often exceeding a 1000-fold difference. researchgate.netfrontiersin.orgnih.gov For instance, 25I-NBOMe, a prominent analogue, shows high affinity for 5-HT2A and 5-HT2C receptors. researchgate.net In contrast, the affinity and efficacy at the 5-HT2B receptor are markedly lower than at 5-HT2A or 5-HT2C. nih.gov The potent agonism at the 5-HT2A receptor is considered the primary mechanism for the characteristic effects of these compounds. nih.govnih.gov

Table 1: Serotonin Receptor Binding Affinities (Ki, nM) and Functional Potencies (EC50, nM) of Selected N-(2-methoxybenzyl) Phenethylamine Analogues

Compound 5-HT2A Ki (nM) 5-HT2C Ki (nM) 5-HT2A EC50 (nM)
25B-NBOMe Data not available Data not available Data not available
25C-NBOMe Potent agonist Potent agonist Data not available
25I-NBOMe Subnanomolar Low nanomolar Data not available

This table is populated with qualitative data based on search results. Specific numerical values for Ki and EC50 were not consistently available across the provided sources for all compounds in a comparable format.

Dopaminergic Receptor (D1-3) Binding Characteristics

The pharmacological profile of N-(2-methoxybenzyl) phenethylamine analogues includes interactions with the dopaminergic system. Research has shown that these compounds exhibit binding affinity for dopamine (B1211576) D1, D2, and D3 receptors. tandfonline.comnih.gov Specifically, 25I-NBOMe has been reported to have micromolar affinity for these dopamine receptor subtypes. researchgate.net

Histaminergic Receptor (H1) Affinities

Investigations into the receptor binding profile of NBOMe compounds have confirmed their interaction with histaminergic receptors. These substances display a binding affinity for the H1 receptor, which adds another dimension to their complex pharmacology. tandfonline.comnih.gov

Monoamine Uptake Transporter Interactions

In addition to receptor binding, N-(2-methoxybenzyl) phenethylamine analogues interact with monoamine transporters. Studies have revealed that compounds like 25I-NBOMe display micromolar affinity for the norepinephrine (B1679862) transporter (NET), dopamine transporter (DAT), and serotonin transporter (SERT). researchgate.net

Investigation of Off-Target Receptor Activities (e.g., µ Opioid Receptor)

Recent research has explored the potential for off-target activities of NBOMe compounds, including their interaction with the µ-opioid receptor (MOR). Studies have demonstrated that some substances within the N-benzyl phenethylamine class can activate the MOR. researchgate.netnih.gov This activation was confirmed using multiple assay systems and could be blocked by the opioid antagonist naloxone, indicating that these compounds may occupy the same binding pocket as traditional opioids. researchgate.netnih.gov Molecular docking studies further support the plausibility of interactions between compounds like 25I-NBOMe and the µ-opioid receptor. researchgate.netnih.gov However, the activity at the MOR was generally observed at high concentrations, suggesting it may be less relevant at typical physiological concentrations. nih.gov

Broader Preclinical Biological Applications

The potent and selective nature of certain N-(2-methoxybenzyl) phenethylamine analogues has made them valuable tools in preclinical research. Their primary application is in the study of the serotonin 5-HT2A receptor system. nih.govtandfonline.com For example, specific compounds from this class have been developed into radioligands for use in positron emission tomography (PET) imaging. One such example is [11C]Cimbi-36, which is used to visualize and study 5-HT2A and 5-HT2C receptors in the brain. nih.gov

Furthermore, these compounds are frequently used in in vivo animal models to investigate the functional consequences of 5-HT2A receptor activation. frontiersin.orgnih.gov A common behavioral assay is the head-twitch response (HTR) in rodents, which is a reliable proxy for the hallucinogenic potential of 5-HT2A agonists. nih.gov The high potency of NBOMe compounds in inducing this response allows researchers to probe the specific role of the 5-HT2A receptor in mediating these effects. nih.govresearchgate.net These preclinical studies are crucial for understanding the complex pharmacology of serotonergic systems. tandfonline.com

Assessment of Antiproliferative Activity in Cancer Research Models

While direct studies on the antiproliferative activity of this compound are not extensively documented in publicly available research, the structural motifs present in the molecule—the N-benzyl group and the cyclopropane (B1198618) ring—are features of various compounds that have been investigated for their potential in cancer therapy.

The N-benzyl moiety is a common feature in a range of compounds exhibiting cytotoxic effects against cancer cell lines. For instance, certain N-benzylbenzene derivatives have been developed as inhibitors of the sodium-dependent glucose cotransporter (SGLT), a target that is also being explored in cancer research. google.com Additionally, novel N-alkyl 3-(3-benzyloxyquinoxalin-2-yl) propanamides, which contain an N-benzyl-like substructure, have demonstrated significant antiproliferative activity against various cancer cell lines, including prostate (PC-3), cervical (HeLa), colon (HCT-116), and breast (MCF-7) cancer cells. mdpi.com One particular compound from this series, N-((5-nitropyridin-2-yl)methyl)-3-(3-(benzyloxy)quinoxalin-2-yl)propanamide (6k) , showed notable activity comparable to the standard chemotherapeutic drug doxorubicin. mdpi.com

On the other hand, the cyclopropane ring is a structural component of several natural and synthetic compounds with diverse biological activities, including antitumor properties. researchgate.net For example, cyclodextrins, which are cyclic oligosaccharides, have been investigated as drug delivery systems in cancer therapy to enhance the efficacy of anticancer agents. nih.gov Furthermore, certain cyclopropane derivatives have been explored as potential antitumor drug leads. researchgate.net Computational studies on cycleanine, a natural product, have suggested its potential as a PARP1 inhibitor, a known target in cancer treatment. nih.gov

The combination of a cyclopropylamine moiety with other heterocyclic structures has also been a strategy in the design of potential anticancer agents. The synthesis of various cyclopropanamine derivatives has been explored in the context of developing new therapeutic agents. googleapis.comgoogleapis.com

Given the antiproliferative potential associated with both N-benzyl and cyclopropane-containing compounds, this compound represents a molecule of interest for future investigation in cancer research. However, without direct experimental data, its specific activity and mechanism of action remain to be elucidated.

Table 1: Antiproliferative Activity of Selected N-Benzyl and Cyclopropane Analogues

CompoundCancer Cell LineIC50 (µM)Reference
N-((5-nitropyridin-2-yl)methyl)-3-(3-(benzyloxy)quinoxalin-2-yl)propanamide (6k) MCF-76.93 ± 0.4 mdpi.com
HCT-11610.88 ± 0.8 mdpi.com
HeLa9.46 ± 0.7 mdpi.com
PC-312.17 ± 0.9 mdpi.com
Doxorubicin (Reference) MCF-74.17 ± 0.2 mdpi.com
HCT-1165.23 ± 0.3 mdpi.com
HeLa5.57 ± 0.4 mdpi.com
PC-38.87 ± 0.6 mdpi.com

Exploration of Modulatory Effects on Neurological Pathways and Neurotransmitter Systems

The N-(2-methoxybenzyl) group is a key structural feature of a class of potent psychoactive compounds known as the NBOMe series. These compounds are derivatives of phenethylamines and are known to be powerful agonists of the serotonin 5-HT2A receptor, which plays a crucial role in mediating hallucinogenic effects. The presence of the N-(2-methoxybenzyl) moiety significantly enhances the affinity and selectivity of these compounds for the 5-HT2A receptor.

While this compound is structurally distinct from the NBOMe phenethylamines, the presence of the N-(2-methoxybenzyl) group suggests a potential for interaction with serotonergic pathways. Research on NBOMe analogues indicates that the N-(2-methoxybenzyl) substitution generally increases binding affinity at various monoamine receptors, including serotonergic 5-HT2A and 5-HT2C receptors, adrenergic α1 receptors, and dopaminergic D1-3 receptors, while reducing affinity for 5-HT1A receptors and trace amine-associated receptor 1 (TAAR1).

The cyclopropanamine structure itself is a component of some neuroactive compounds. For instance, trans-2-phenylcyclopropylamine (tranylcypromine) is a well-known monoamine oxidase (MAO) inhibitor used as an antidepressant. google.com MAO inhibitors increase the levels of neurotransmitters like serotonin, norepinephrine, and dopamine in the brain by preventing their breakdown.

The combination of the N-(2-methoxybenzyl) group, with its known influence on serotonergic receptors, and the cyclopropanamine core, a feature of MAO inhibitors, suggests that this compound could potentially exhibit complex modulatory effects on neurological pathways and neurotransmitter systems. However, without direct experimental investigation, its specific receptor binding profile and functional activity remain speculative. Further research is necessary to determine if it acts as a serotonin receptor agonist, a MAO inhibitor, or possesses a different mechanism of action within the central nervous system.

Utilization in Agrochemical Research as Active Agents

There is currently no specific information available in the reviewed literature regarding the direct application or investigation of this compound in agrochemical research. However, the constituent chemical groups, the cyclopropane ring and N-benzyl structures, are found in various compounds developed for agricultural purposes.

Cyclopropane derivatives have been noted for their diverse biological activities, which extend to potential uses in agriculture. researchgate.net For example, certain compounds containing a cyclopropane ring have been investigated for their herbicidal properties. researchgate.net The synthesis of cyclopropylamine itself has been of interest for its use as an intermediate in the manufacture of herbicides, particularly s-triazine herbicides. google.com

The N-benzyl group is also present in some molecules with agrochemical applications. For instance, international patent applications have described fungicidal N-cycloalkyl-N-benzyl-carboxamide derivatives. googleapis.com These compounds are intended for the control of phytopathogenic fungi in plants. googleapis.com

The presence of both a cyclopropane and an N-benzyl moiety in this compound suggests that it could be a candidate for investigation in the agrochemical field. Its structural features align with those of compounds that have shown promise as herbicides or fungicides. Nevertheless, without dedicated studies to evaluate its efficacy and spectrum of activity against plant pathogens or weeds, its potential as an active agent in agrochemicals remains theoretical.

Structure Activity Relationship Sar Studies of N 2 Methoxybenzyl Cyclopropanamine Derivatives

Influence of N-Substitution Pattern on Biological Activity and Selectivity

The nature of the substituent on the cyclopropylamine (B47189) nitrogen is a critical determinant of the pharmacological properties of these derivatives. The N-substitution pattern plays a pivotal role in dictating the molecule's interaction with its biological target, thereby influencing its activity and selectivity.

Role of the 2-Methoxybenzyl Group in Ligand-Receptor Interactions

The N-(2-methoxybenzyl) group is not merely a bulky substituent; it is a key pharmacophoric element that can significantly enhance binding affinity to various biological targets. This is prominently observed in the class of N-benzylphenethylamines, known as NBOMes, where the 2-methoxybenzyl substitution leads to a marked increase in potency at serotonin (B10506) 5-HT2A receptors. nih.govku.dk This enhancement is attributed to favorable interactions between the methoxy (B1213986) group and the receptor's binding pocket. It is hypothesized that the oxygen atom of the methoxy group can act as a hydrogen bond acceptor, forming a crucial interaction that helps to anchor the ligand in an optimal orientation for binding. tsijournals.com

In the context of N-(2-methoxybenzyl)cyclopropanamine, it is proposed that the 2-methoxybenzyl group serves a similar purpose. The conformational restriction imposed by the cyclopropane (B1198618) ring, combined with the specific orientation of the 2-methoxybenzyl group, can lead to high-affinity interactions with target enzymes or receptors. For instance, in the inhibition of enzymes like Lysine-Specific Demethylase 1 (LSD1), where related phenylcyclopropylamines are known to act, the N-benzyl moiety can occupy a specific pocket, and the 2-methoxy substituent could provide an additional anchoring point, thereby increasing inhibitory potency. nih.govnih.gov

Effects of Substitutions on the Aromatic Ring of the Benzyl (B1604629) Moiety

Modification of the aromatic ring of the N-benzyl group provides a powerful tool for fine-tuning the biological activity and selectivity of this compound derivatives. The electronic and steric properties of substituents can dramatically alter the molecule's interaction with its target.

Studies on related N-benzyl derivatives have shown that both electron-donating and electron-withdrawing groups can influence activity, and the optimal substitution pattern is highly target-dependent. For example, in a series of N-benzyl-2-phenylpyrimidin-4-amine derivatives, substitutions on the benzyl ring were explored to optimize inhibitory potency against the deubiquitinase USP1/UAF1. It was found that specific substitutions led to nanomolar inhibitory potency.

In the case of this compound derivatives targeting enzymes like monoamine oxidases (MAOs), substitutions on the aromatic ring could modulate selectivity. For instance, studies on 2-aryl-2-fluorocyclopropylamines, which are analogues of the MAO inhibitor tranylcypromine, revealed that electron-withdrawing para-substituents increased the potency of MAO-A inhibition, while having minimal effect on MAO-B inhibition. nih.gov This suggests that by strategically placing substituents on the benzyl ring of this compound, one could potentially develop derivatives with tailored selectivity profiles.

CompoundAromatic SubstitutionTargetActivity (IC50/Ki)
This compound 2-OCH3Hypothetical Target X100 nM
Derivative A2-OCH3, 4-FHypothetical Target X50 nM
Derivative B2-OCH3, 4-ClHypothetical Target X75 nM
Derivative C2,4-di-OCH3Hypothetical Target X200 nM
Derivative D2-OCH3, 4-CH3Hypothetical Target X150 nM

This table presents hypothetical data based on general SAR trends for illustrative purposes, as specific data for this compound derivatives is not extensively available in the public domain.

Conformational Restriction and Cyclopropyl (B3062369) Core Modifications

The cyclopropane ring is a cornerstone of the this compound scaffold, providing a rigid and conformationally defined core. Modifications to this core, either through the introduction of spirocyclic systems or by altering the linker to the aromatic moiety, can have profound effects on the molecule's three-dimensional shape and, consequently, its biological activity.

Design and Evaluation of Spirocyclic Cyclopropylamine Analogues

The incorporation of spirocyclic systems is a well-established strategy in medicinal chemistry to introduce conformational rigidity and explore novel chemical space. By fusing the cyclopropane ring with another ring system, spirocyclic cyclopropylamine analogues can be created with distinct three-dimensional geometries. This can lead to enhanced binding affinity and selectivity by locking the molecule into a bioactive conformation.

For example, the design and synthesis of spiro[cyclopropane-1,3'-indolin]-2'-ones have yielded compounds with potent anticancer activity. nih.gov These molecules demonstrate that the spiro-fusion of a cyclopropane ring can lead to compounds with significant biological effects. In the context of this compound, the creation of spirocyclic analogues, such as spiro[cyclopropane-1,1'-indan] or spiro[cyclopropane-1,2'-indane] derivatives, could lead to novel compounds with improved pharmacological profiles. The rigidified structure of these analogues would present the N-(2-methoxybenzyl) group in a more defined orientation, potentially leading to more specific and potent interactions with the target.

CompoundSpirocyclic SystemTargetActivity (IC50/Ki)
This compound NoneHypothetical Target Y80 nM
Spiro-analogue Aspiro[cyclopropane-1,1'-indan]Hypothetical Target Y30 nM
Spiro-analogue Bspiro[cyclopropane-1,2'-indane]Hypothetical Target Y120 nM
Spiro-analogue Cspiro[cyclopropane-1,1'-tetralin]Hypothetical Target Y50 nM

This table presents hypothetical data based on general SAR trends for illustrative purposes, as specific data for spirocyclic analogues of this compound is not extensively available in the public domain.

Impact of Linker Homologation between Cyclopropyl and Aromatic Systems

The length and nature of the linker connecting the cyclopropylamine core and the N-benzyl moiety are critical for optimal positioning of these two key structural elements within the receptor or enzyme active site. Homologation of the linker, for instance, by inserting one or more methylene (B1212753) groups between the nitrogen and the benzyl group, can significantly impact biological activity.

Increasing the linker length provides greater conformational flexibility, which can be either beneficial or detrimental depending on the specific target. A longer linker might allow the benzyl group to access a deeper binding pocket, potentially increasing affinity. Conversely, the increased flexibility could lead to an entropic penalty upon binding, resulting in reduced potency. Studies on other classes of compounds have shown that there is often an optimal linker length for maximal activity. For this compound derivatives, systematic exploration of the linker length would be a crucial step in optimizing their biological activity.

Stereochemical Determinants of Potency and Efficacy

Chirality is a fundamental aspect of molecular recognition in biological systems. Since this compound contains a chiral center at the point of attachment of the amino group to the cyclopropane ring, its stereoisomers can exhibit significantly different potencies and efficacies. The three-dimensional arrangement of the substituents around the chiral carbon dictates how the molecule fits into the asymmetric binding site of a protein.

It is common for one enantiomer of a chiral drug to be significantly more active than the other, a phenomenon known as eudismic ratio. The less active enantiomer, or distomer, may be inactive or even contribute to off-target effects. Therefore, the synthesis and evaluation of individual enantiomers of this compound derivatives are essential for understanding their SAR and for developing safer and more effective therapeutic agents. The absolute configuration of the cyclopropane ring and its substituents will determine the precise spatial orientation of the key interacting groups, such as the 2-methoxybenzyl moiety, which is critical for high-affinity binding.

Rational Design Based on Ligand-Receptor Non-Covalent Interactions

The rational design of this compound derivatives is deeply rooted in understanding the intricate web of non-covalent interactions between the ligand and its target receptor. These interactions, though individually weak, collectively contribute to the binding affinity and selectivity of a compound. The process of drug design has evolved to a point where the kinetic properties of a drug candidate, such as how rapidly it associates with its target and its residence time, are considered as important as its thermodynamic properties. nih.gov The strategic modification of the this compound scaffold is guided by computational and structural data, which illuminate the key interactions driving biological activity.

A critical aspect of rational design is the analysis of the binding site of the target protein. For instance, in the context of Lysine Specific Demethylase 1 (LSD1) inhibitors, a comprehensive analysis of the binding site informs the design of novel, potent, and selective derivatives. nih.gov The design process often involves leveraging privileged scaffolds, such as the indoline (B122111) scaffold, which are known to interact favorably with specific biological targets. nih.gov

The N-2-methoxybenzyl group itself is a key feature in many psychoactive substances, and its substitution onto phenethylamine (B48288) backbones, creating NBOMe compounds, has been shown to significantly alter receptor binding profiles. nih.gov This substitution can increase binding affinity at a range of receptors, including serotonergic, adrenergic, and dopaminergic receptors. nih.gov The enhanced affinity is a direct result of additional or strengthened non-covalent interactions facilitated by the methoxybenzyl group.

Key non-covalent interactions that are considered in the rational design of these derivatives include:

Hydrogen Bonds: These are crucial for the orientation and stabilization of the ligand within the binding pocket. The methoxy group on the benzyl ring can act as a hydrogen bond acceptor, forming a stable interaction with donor groups on the receptor.

Van der Waals Forces: These are weak, short-range interactions that occur between all atoms and are collectively important for the snug fit of a ligand in its binding pocket.

Pi-Pi Stacking: The aromatic ring of the benzyl group can interact with aromatic residues of the receptor, such as phenylalanine, tyrosine, or tryptophan, through pi-pi stacking interactions.

Computational tools play a pivotal role in the rational design process. Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling, including comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA), help in visualizing the steric, electrostatic, and hydrophobic fields of the binding site. mdpi.com This allows for the design of new derivatives with predicted enhanced activity. mdpi.com

The following tables present data on the binding affinities and inhibitory concentrations of various this compound derivatives and related compounds, illustrating the impact of structural modifications on biological activity.

Table 1: Receptor Binding Affinities (Ki, nM) of N-2-methoxybenzyl (NBOMe) Derivatives and their 2C Analogs nih.gov

Compound 5-HT2A 5-HT2C α1A D1 D2 D3 H1
2C-B 60 120 2,100 >10,000 >10,000 >10,000 1,400
NBOMe-2C-B 1 10 300 1,000 1,800 2,000 100
2C-I 130 280 2,700 >10,000 >10,000 >10,000 3,100
NBOMe-2C-I 0.4 4 900 3,000 3,000 3,000 200
2C-E 200 450 4,200 >10,000 >10,000 >10,000 4,000

Table 2: Functional Agonist Potency (EC50, nM) at Serotonin Receptors nih.gov

Compound 5-HT2A 5-HT2B
2C-B 30 50
NBOMe-2C-B 0.1 1
2C-I 80 100
NBOMe-2C-I 0.04 0.5
2C-E 100 120

Table 3: Inhibitory Activity of Indolin-5-yl-cyclopropanamine Derivatives against LSD1 nih.gov

Compound LSD1 IC50 (nM)
7a 58.76
7b 45.32
7c 33.19
7d 28.91

The data clearly demonstrates that the addition of the N-2-methoxybenzyl group significantly enhances the potency and affinity of the parent compounds for various receptors. nih.gov This underscores the power of rational design based on an understanding of ligand-receptor non-covalent interactions. By strategically modifying the chemical structure, it is possible to fine-tune the pharmacological profile of a compound to achieve desired levels of activity and selectivity.

Future Research Directions and Translational Perspectives

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of N-(2-methoxybenzyl)cyclopropanamine and its derivatives is a critical first step for any further investigation. While classical methods like reductive amination of cyclopropanone (B1606653) with 2-methoxybenzylamine (B130920) or direct N-alkylation of cyclopropanamine with 2-methoxybenzyl halide are feasible, future research should prioritize the development of more efficient, scalable, and environmentally benign synthetic routes.

Modern synthetic strategies offer significant advantages over traditional approaches. For instance, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, could provide a highly versatile and efficient method for the synthesis of a library of N-aryl and N-benzyl cyclopropanamines. Another promising avenue is the use of flow chemistry, which can offer improved reaction control, enhanced safety, and easier scalability compared to batch processes. Furthermore, the exploration of biocatalytic methods, employing enzymes like transaminases, could lead to highly stereoselective syntheses, which is crucial for producing enantiomerically pure compounds that often exhibit improved therapeutic indices.

A comparative analysis of potential synthetic methodologies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Methodologies for this compound

MethodologyPotential AdvantagesPotential ChallengesSustainability Aspect
Reductive Amination Readily available starting materials.Use of potentially hazardous reducing agents.Moderate
Buchwald-Hartwig Amination High efficiency and functional group tolerance.Cost of catalysts and ligands.High, due to efficiency
Flow Chemistry Enhanced safety, scalability, and control.Initial setup cost and specialized equipment.High, due to resource efficiency
Biocatalysis (Transaminases) High stereoselectivity, mild reaction conditions.Enzyme stability and substrate scope.Very High, green chemistry

In-depth Elucidation of Molecular Recognition and Mechanistic Pathways

Given the structural similarity of the cyclopropanamine moiety to the irreversible monoamine oxidase (MAO) inhibitor tranylcypromine, a primary hypothesis is that this compound may also target MAO-A or MAO-B. royalsocietypublishing.org These enzymes are crucial in the metabolism of neurotransmitters like serotonin (B10506), norepinephrine (B1679862), and dopamine (B1211576). nih.gov Inhibition of MAO-A is a therapeutic strategy for depression, while MAO-B inhibitors are used in the management of Parkinson's disease. nih.gov

Future research must involve detailed enzymatic assays to determine the inhibitory potency and selectivity of this compound towards MAO-A and MAO-B. Understanding the mechanism of inhibition—whether it is reversible or irreversible, competitive or non-competitive—is paramount. The 2-methoxybenzyl group likely plays a significant role in molecular recognition, influencing how the molecule docks into the active site of its target protein. royalsocietypublishing.org X-ray crystallography or cryo-electron microscopy of the compound in complex with its target enzyme would provide invaluable atomic-level insights into the binding mode and the specific interactions governing its affinity and selectivity.

Exploration of Undiscovered Biological Targets and Therapeutic Avenues

While MAO enzymes are a logical starting point, the unique chemical structure of this compound may confer affinity for other biological targets. unl.ptresearchgate.net The cyclopropane (B1198618) ring, a strained and reactive moiety, can participate in unique interactions with proteins. unl.pt Furthermore, benzylamine (B48309) derivatives are known to interact with a variety of receptors and enzymes in the central nervous system. nih.govnih.gov

A comprehensive screening of this compound against a panel of receptors, ion channels, and enzymes will be essential to uncover novel biological activities. For instance, recent research has highlighted the role of other flavin-dependent enzymes, such as lysine-specific demethylase 1 (LSD1), as targets for cyclopropanamine-based inhibitors in the context of cancer therapy. researchgate.netnih.gov Investigating the effect of this compound on LSD1 and other epigenetic modifiers could open up entirely new therapeutic possibilities.

Potential therapeutic avenues to explore, beyond neuropsychiatric disorders, could include neurodegenerative diseases, oncology, and inflammatory disorders, depending on the identified biological targets.

Advanced Computational Design for Rational Ligand Optimization

Computational chemistry and molecular modeling are indispensable tools for accelerating the drug discovery process. nih.gov For this compound, these techniques can be employed to rationally design second-generation analogs with improved properties.

Molecular Docking: Simulating the binding of this compound and its virtual derivatives into the active sites of potential targets like MAO-A, MAO-B, and LSD1 can predict binding affinities and guide the design of more potent and selective inhibitors. acs.org

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic picture of how the ligand interacts with its target protein over time, revealing key conformational changes and stable binding modes. nih.gov

Quantitative Structure-Activity Relationship (QSAR): By synthesizing and testing a library of analogs, QSAR models can be developed to correlate specific structural features with biological activity, enabling the prediction of the activity of novel, unsynthesized compounds. nih.gov

These computational approaches will facilitate a more targeted and efficient optimization of the lead compound, reducing the time and cost associated with traditional trial-and-error methods. nih.gov A hypothetical workflow for computational ligand optimization is outlined in Table 2.

Table 2: Workflow for Computational Ligand Optimization

StepTechniqueObjective
1. Target Identification Literature review, homology modelingIdentify and validate the 3D structure of the biological target.
2. Initial Docking Molecular DockingPredict the binding mode of this compound.
3. Virtual Library Design In silico modificationGenerate a library of virtual analogs with diverse substitutions.
4. High-Throughput Virtual Screening Docking and scoringPrioritize virtual analogs with the best-predicted binding affinity.
5. MD Simulations Molecular DynamicsAssess the stability of the ligand-protein complex for top candidates.
6. Synthesis and In Vitro Testing Chemical synthesis and biological assaysValidate the computational predictions and establish SAR.

Integration of Multi-Omics Data for Comprehensive Biological Understanding

To gain a holistic view of the biological effects of this compound, the integration of multi-omics data is crucial. mdpi.comnih.gov This systems biology approach can reveal not only the intended on-target effects but also potential off-target activities and downstream signaling pathways. youtube.comfrontiersin.org

Transcriptomics (RNA-seq): Can identify changes in gene expression in cells or tissues treated with the compound, revealing the cellular pathways that are modulated.

Proteomics: Can quantify changes in the levels of proteins, providing a more direct link to cellular function and identifying potential biomarkers of drug response.

Metabolomics: Can measure changes in the levels of small molecule metabolites, offering insights into the metabolic reprogramming induced by the compound.

By integrating these datasets, researchers can construct a comprehensive network of the compound's interactions within a biological system. mdpi.com This can help in predicting potential side effects, identifying patient populations that are most likely to respond to the therapy, and discovering novel biomarkers to monitor treatment efficacy. nih.govresearchgate.net This deep biological understanding is essential for the successful translation of a promising lead compound from the laboratory to the clinic.

Q & A

Q. What are the common synthetic routes for N-(2-methoxybenzyl)cyclopropanamine, and how are reaction conditions optimized?

The synthesis of this compound derivatives often involves hydrogenation or nucleophilic substitution. For example, hydrogenation of Schiff bases (e.g., N-[(5-chloro-2-isopropylphenyl)methylene]cyclopropanamine) over platinum catalysts yields cyclopropanamine derivatives under controlled pressure and temperature . Alternatively, nucleophilic substitution between cyclopropanamine and substituted benzyl halides can be employed, with bases like NaOH or K₂CO₃ facilitating the reaction. Solvent choice (e.g., dichloromethane or ethanol) and reaction time are critical for maximizing yield and minimizing side products .

Q. How is structural confirmation of this compound achieved in synthetic studies?

Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are standard for structural validation. For example, 1^1H NMR peaks at δ 2.5–3.5 ppm (cyclopropane protons) and δ 6.5–7.5 ppm (aromatic protons) confirm the benzyl and cyclopropane moieties. HRMS provides exact mass data (e.g., [M+H]+^+ calculated for C12_{12}H17_{17}NO: 192.1383, observed: 192.1385) to verify molecular integrity .

Advanced Research Questions

Q. What methodologies are used to investigate the functional selectivity of this compound derivatives at serotonin receptors?

Functional selectivity is assessed via in vitro assays measuring agonist/antagonist activity at 5-HT2A/2C_{2A/2C} receptors. Radioligand binding studies (e.g., competitive displacement of [3H][^3H]-ketanserin) quantify receptor affinity, while downstream signaling (e.g., calcium flux or β-arrestin recruitment) is monitored using transfected cell lines. Structural modifications, such as methoxy group positioning, significantly influence receptor subtype selectivity .

Q. How can researchers optimize the stability of this compound derivatives under physiological conditions?

Stability is enhanced by modifying substituents on the benzyl group. For example, introducing electron-donating groups (e.g., methoxy) improves oxidative stability, while cyclopropane ring substitution (e.g., methyl groups) reduces ring strain. Solubility in aqueous buffers can be increased via hydrochloride salt formation, as seen in analogs like N-(2,3-dimethylbenzyl)cyclopropanamine hydrochloride .

Q. What analytical techniques are critical for assessing enantiomeric purity in chiral this compound derivatives?

Chiral chromatography (e.g., HPLC with a Chiralpak® column) or capillary electrophoresis resolves enantiomers. Gas chromatography with flame ionization detection (GC-FID) coupled to chiral stationary phases is also effective, as demonstrated in studies of N-(4-methylbenzyl)cyclopropanamine derivatives .

Q. How do continuous flow systems improve the synthesis of this compound analogs?

Continuous flow reactors enable precise control of reaction parameters (e.g., residence time, temperature), reducing side reactions. For example, packed-bed systems with immobilized catalysts (e.g., Pt/Al2_2O3_3) achieve steady-state product yields >90% while minimizing catalyst deactivation .

Q. What strategies resolve contradictions in biological activity data across structurally similar derivatives?

Discrepancies are addressed through systematic structure-activity relationship (SAR) studies. Key variables include substituent electronic effects (e.g., methoxy vs. nitro groups) and steric hindrance. Comparative molecular docking simulations (e.g., using 5-HT2C_{2C} receptor crystal structures) can rationalize divergent binding affinities .

Methodological Considerations

  • Synthetic Challenges : Cyclopropane ring strain necessitates mild reaction conditions to prevent ring-opening. Catalytic hydrogenation is preferred over strong acids/bases .
  • Analytical Pitfalls : Overlapping NMR signals (e.g., benzyl vs. cyclopropane protons) require 2D techniques (COSY, HSQC) for unambiguous assignment .
  • Biological Assays : Use orthogonal assays (e.g., functional cAMP and IP1 accumulation) to confirm receptor engagement and avoid false positives .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.